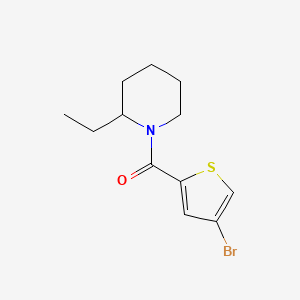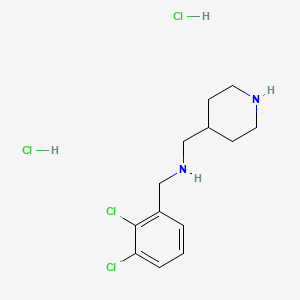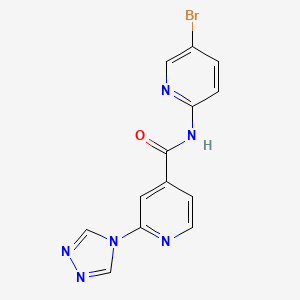![molecular formula C14H16N2O5 B4537110 1-(morpholin-4-yl)-2-{4-[(Z)-2-nitroethenyl]phenoxy}ethanone](/img/structure/B4537110.png)
1-(morpholin-4-yl)-2-{4-[(Z)-2-nitroethenyl]phenoxy}ethanone
Übersicht
Beschreibung
1-(morpholin-4-yl)-2-{4-[(Z)-2-nitroethenyl]phenoxy}ethanone is a chemical compound with the molecular formula C12H14N2O4 It is known for its unique structure, which includes a morpholine ring, a nitroethenyl group, and a phenoxyethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholin-4-yl)-2-{4-[(Z)-2-nitroethenyl]phenoxy}ethanone typically involves the reaction of morpholine with 4-(2-nitroethenyl)phenol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(morpholin-4-yl)-2-{4-[(Z)-2-nitroethenyl]phenoxy}ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the nitroethenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(morpholin-4-yl)-2-{4-[(Z)-2-nitroethenyl]phenoxy}ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(morpholin-4-yl)-2-{4-[(Z)-2-nitroethenyl]phenoxy}ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. The morpholine ring may interact with specific binding sites on proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-morpholin-4-yl-2-(2-nitrophenoxy)ethanone
- 1-morpholin-4-yl-2-(3-nitrophenoxy)ethanone
- 1-morpholin-4-yl-2-(2-propan-2-ylphenoxy)ethanone
Uniqueness
1-(morpholin-4-yl)-2-{4-[(Z)-2-nitroethenyl]phenoxy}ethanone is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the nitroethenyl group, in particular, allows for versatile chemical transformations and interactions with biological targets, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-[4-[(Z)-2-nitroethenyl]phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-14(15-7-9-20-10-8-15)11-21-13-3-1-12(2-4-13)5-6-16(18)19/h1-6H,7-11H2/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMFYHIIVBBYIA-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)/C=C\[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821350 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(4-bromo-5-propyl-2-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4537036.png)
![1-(2,5-dichloro-3-thienyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B4537046.png)
![N-{3-[(4-acetylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4537051.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4537065.png)

![2-{[(2-chlorobenzyl)thio]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4537079.png)
![2-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4537089.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-isobutylglycinamide](/img/structure/B4537090.png)

![1-[4-(2-chlorophenoxy)butyl]piperidine](/img/structure/B4537098.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B4537106.png)

![N-[2-(6,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE](/img/structure/B4537113.png)
![(4E)-4-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B4537122.png)
